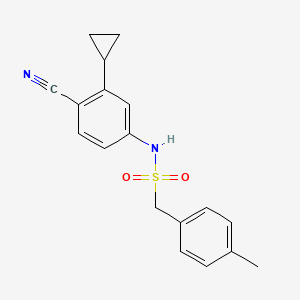
Acetyl iodide, trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl iodide, trifluoro-: is an organoiodine compound with the formula CF₃COI. It is a colorless liquid that is formally derived from trifluoroacetic acid. This compound is less common in laboratories compared to other acyl halides like acetyl chloride and acetyl bromide, but it has unique properties and applications that make it valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyl iodide, trifluoro- can be synthesized through several methods. One common method involves the reaction of trifluoroacetic acid with iodine and red phosphorus. The reaction typically occurs under reflux conditions, producing acetyl iodide, trifluoro- along with phosphorus triiodide as a byproduct .
Industrial Production Methods: In industrial settings, acetyl iodide, trifluoro- is often produced as an intermediate in the synthesis of other fluorinated compounds. The large-scale production methods may involve the carbonylation of methyl iodide in processes similar to the Cativa and Monsanto processes used for acetic acid production .
Chemical Reactions Analysis
Types of Reactions: Acetyl iodide, trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substitution products.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes, forming iodinated products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with acetyl iodide, trifluoro- include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
Substitution Products: Trifluoroacetic acid and various acyl iodides.
Addition Products: Iodinated alkenes and alkynes.
Scientific Research Applications
Chemistry: This group imparts unique properties to the molecules, such as increased lipophilicity and metabolic stability .
Biology and Medicine: In biological research, acetyl iodide, trifluoro- is used to modify biomolecules, enhancing their stability and bioavailability. It is also used in the synthesis of pharmaceuticals, where the trifluoroacetyl group can improve the pharmacokinetic properties of drugs .
Industry: In the industrial sector, acetyl iodide, trifluoro- is used in the production of agrochemicals and specialty chemicals. Its unique reactivity makes it valuable in the synthesis of complex molecules used in various applications .
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of acetyl iodide, trifluoro- involves its ability to act as an electrophile, reacting with nucleophiles to form stable products. The trifluoroacetyl group can interact with various molecular targets, including enzymes and receptors, altering their activity and function .
Comparison with Similar Compounds
Acetyl Chloride: Similar to acetyl iodide, trifluoro-, but with a chlorine atom instead of iodine.
Acetyl Bromide: Another similar compound, with a bromine atom instead of iodine.
Uniqueness: Acetyl iodide, trifluoro- is unique due to the presence of the trifluoroacetyl group, which imparts distinct properties to the compound. This group enhances the compound’s stability and reactivity, making it valuable in specific applications where other acyl halides may not be suitable .
Properties
CAS No. |
354-36-9 |
|---|---|
Molecular Formula |
C2F3IO |
Molecular Weight |
223.92 g/mol |
IUPAC Name |
2,2,2-trifluoroacetyl iodide |
InChI |
InChI=1S/C2F3IO/c3-2(4,5)1(6)7 |
InChI Key |
MTRCYRVBLMQHPZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2H-Pyran, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14758995.png)


![Benzoic acid, 2-[[[(4-bromophenyl)amino]carbonyl]amino]-](/img/structure/B14759018.png)
![[(1R,2R,4R,8S,9R,10S,12S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14759026.png)







